molecular formula C17H25N B8783409 2-Cyclohexyl-4-phenylpiperidine CAS No. 1241504-91-5

2-Cyclohexyl-4-phenylpiperidine

Cat. No.: B8783409
CAS No.: 1241504-91-5
M. Wt: 243.4 g/mol
InChI Key: ZZXYRDFIQROERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-4-phenylpiperidine is a piperidine derivative featuring a cyclohexyl group at the 2-position and a phenyl group at the 4-position. Piperidine derivatives are often explored for central nervous system (CNS) activity, anticancer effects, or antimicrobial applications, depending on substituent patterns .

Properties

CAS No.

1241504-91-5

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

2-cyclohexyl-4-phenylpiperidine

InChI

InChI=1S/C17H25N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1,3-4,7-8,15-18H,2,5-6,9-13H2

InChI Key

ZZXYRDFIQROERL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(CCN2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structure : A nitrosourea with a cyclohexyl group and chloroethyl side chain .
  • Lipid Solubility : High, enabling rapid penetration into the cerebrospinal fluid (CSF), with CSF-to-plasma ratios exceeding 3:1 in dogs .
  • Protein Binding : 40–60% binding of the cyclohexyl moiety to plasma proteins in dogs, influencing bioavailability .
  • Metabolism : Degrades into inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea) via hydroxydiazoalkane intermediates .

Comparison with 2-Cyclohexyl-4-phenylpiperidine :

  • Absence of the reactive nitrosourea group in this compound likely reduces alkylating DNA damage and associated myelosuppression .
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea)
  • Structure : A bis-chloroethyl nitrosourea lacking cyclohexyl groups .
  • Toxicity : Delayed hematopoietic toxicity (nadir at 4–6 weeks post-administration) due to DNA alkylation .

Comparison :

  • This compound’s non-alkylating structure may mitigate hematologic risks, though its therapeutic niche (e.g., CNS vs. systemic tumors) remains speculative.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine (Chen et al., 2006)
  • Structure : Pyridine core with substituted phenyl groups .
  • Activity : Antimicrobial properties linked to aromatic and halogen interactions .
  • Solubility : Moderate lipid solubility, limiting CNS penetration compared to cyclohexyl-containing compounds .

Comparison :

Pharmacodynamic and Toxicity Profiles

Compound Key Structural Features Lipid Solubility Protein Binding Therapeutic Use Major Toxicity
This compound Piperidine, cyclohexyl, phenyl High (inferred) Moderate Hypothetical CNS/antimicrobial Likely lower hematologic
CCNU Nitrosourea, cyclohexyl High 40–60% Anticancer Myelosuppression
BCNU Bis-chloroethyl nitrosourea High Low Anticancer Delayed hematologic
Chen et al. (2006) Pyridine, substituted phenyl Moderate Not reported Antimicrobial Hepatic/renal
Key Observations :

Lipid Solubility : Cyclohexyl groups enhance CNS penetration (e.g., CCNU’s CSF-plasma ratio), suggesting this compound may target CNS disorders .

Toxicity Mitigation : The absence of DNA-alkylating groups (e.g., chloroethyl in nitrosoureas) may reduce systemic toxicity in this compound .

Metabolic Stability : Unlike nitrosoureas, this compound’s piperidine core may resist rapid degradation, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the current methodological challenges in synthesizing 2-Cyclohexyl-4-phenylpiperidine with high purity, and how can they be addressed?

  • Answer: Synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Key challenges include controlling stereochemistry and minimizing side products. Methodological solutions include:

  • Purification: Use of high-performance liquid chromatography (HPLC) to isolate enantiomers .

  • Characterization: Employing nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity .

  • Yield optimization: Adjusting reaction parameters (e.g., temperature, solvent polarity) to enhance efficiency .

    Table 1: Common Characterization Techniques

    TechniquePurposeParameters
    NMR Confirm stereochemistry500 MHz, CDCl₃ solvent
    HPLC Purity assessmentC18 column, acetonitrile/water gradient
    MS Molecular weight verificationESI+ mode, m/z range 50–800

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Answer: Due to insufficient acute/chronic toxicity data , researchers should:

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
  • Implement spill containment measures (e.g., chemical-resistant absorbents).
  • Follow institutional biosafety guidelines for waste disposal .

Advanced Research Questions

Q. How can factorial design be applied to optimize the biological activity studies of this compound?

  • Answer: Factorial design allows systematic variation of independent variables (e.g., concentration, pH, temperature) to assess their interactions. For example:

  • Variables: Drug concentration (0.1–10 µM), incubation time (6–24 hrs), cell type (neuronal vs. epithelial).
  • Outcome metrics: IC₅₀ values, receptor binding affinity, cytotoxicity.
  • Data analysis: ANOVA to identify statistically significant factors .
    • Note: Pre-experimental controls (e.g., solvent-only groups) are critical to isolate compound-specific effects .

Q. How should researchers address contradictions in reported pharmacological data for this compound?

  • Answer: Contradictions (e.g., conflicting receptor binding affinities) require:

  • Systematic review: Meta-analysis of existing studies to identify methodological disparities (e.g., assay type, solvent used) .
  • Replication studies: Independent validation under standardized conditions (e.g., uniform cell lines, buffer systems) .
  • Theoretical alignment: Reconcile findings with molecular docking simulations or QSAR models to predict binding modes .

Q. What interdisciplinary approaches are effective for studying this compound’s neuropharmacological potential?

  • Answer: Integrate methods from:

  • Chemistry: Radiolabeling (e.g., ¹⁴C) for pharmacokinetic tracking .
  • Biology: Patch-clamp electrophysiology to assess ion channel modulation.
  • Computational modeling: Molecular dynamics simulations to predict blood-brain barrier permeability .

Methodological Considerations

  • Experimental Design: Use quasi-experimental frameworks with pretest/post-test controls to minimize confounding variables (e.g., baseline cellular activity) .
  • Ethical Compliance: Adhere to guidelines for non-therapeutic compounds (e.g., no human/animal administration without regulatory approval) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.